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Aurein 2.2

Cat. No.: B1578171
Attention: For research use only. Not for human or veterinary use.
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Description

Aurein 2.2 is a naturally occurring host defense peptide (HDP) secreted by the granular dorsal glands of the Australian Green and Golden Bell Frog, Litoria aurea . It is a cationic, amphipathic peptide that belongs to the broader class of alpha-helical antimicrobial peptides (AMPs) . As a key member of the aurein family, it serves as an important model for studying the structure and function of host defense peptides. The primary research value of this compound lies in its mechanism of action against Gram-positive bacteria, such as Staphylococcus aureus , where it functions by disrupting the bacterial membrane and forming selective ion pores . This membrane-perturbing activity makes it a valuable tool for microbiological and biophysical studies aimed at understanding how cationic peptides target and compromise bacterial cell integrity. Due to its moderate antibacterial activity, this compound also serves as a parent compound for the development of more potent synthetic analogues. Research into these analogues, which often feature modifications like increased positive charge and a higher hydrophobic moment, helps elucidate the relationship between peptide structure and biological function . Some of these advanced analogues appear to act as cell-penetrating peptides with intracellular targets, representing a different mechanism from the parent this compound molecule . This product, this compound, is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

bioactivity

Antimicrobial

sequence

GLFDIVKKVVGALGSL

Origin of Product

United States

Isolation and Characterization from Biological Sources

Discovery from Litoria aurea Secretions

The discovery of aurein (B1252700) 2.2 stems from research into the host defense secretions of Australian bell frogs, particularly the Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis). researchgate.netmdpi.comresearchgate.netresearchgate.net These secretions are a rich source of antimicrobial peptides (AMPs). researchgate.netresearchgate.net Sixteen different aurein peptides have been identified in the secretion of Litoria aurea, and seventeen from Litoria raniformis, with ten of these peptides being common to both species. researchgate.netresearchgate.net Aurein 2.2 was identified as one of the more active peptides present in these secretions. researchgate.netresearchgate.net

Methodologies for Peptide Extraction and Initial Purification

The extraction and initial purification of peptides like this compound from amphibian skin secretions typically involve several steps. The host defense secretion is collected, often by stimulating the frog's skin. This crude secretion contains a mixture of peptides, proteins, and other molecules.

Initial purification often involves techniques such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comresearchgate.net This method separates peptides based on their hydrophobicity. A common approach uses a gradient of solvents, such as water and acetonitrile (B52724), often containing a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak resolution. mdpi.com For example, a linear gradient from a buffer primarily composed of water and TFA to one with a higher concentration of acetonitrile and TFA is used to elute the peptides from a C18 column. mdpi.com

Following RP-HPLC, fractions containing the target peptide are collected. The sequence of the isolated peptides is then determined using techniques such as electrospray mass spectrometry (MS) in combination with tandem mass spectrometry (MS/MS) and automated Edman sequencing. researchgate.netresearchgate.net cDNA cloning from the defensive secretion can also be used to deduce precursor structures, confirming the presence of motifs like the C-terminal amidation signal found in active aureins like this compound.

Other methods for peptide extraction from biological samples have been explored, including the use of various organic solvents and acids. Studies have indicated that ethanol (B145695) can be an efficient solvent for the extraction of amphipathic AMPs. Solid-phase extraction using cartridges like Oasis HLB can also be employed for further purification and fractionation of extracted peptides before analysis by techniques such as LC-MS.

Detailed research findings on the characterization of this compound include studies on its structure and interaction with membranes. Circular dichroism (CD) and solution-state NMR data indicate that this compound adopts an alpha-helical structure in the presence of certain lipids or trifluoroethanol. Studies using oriented circular dichroism (OCD) and 31P-solid-state NMR have investigated the interaction of this compound with lipid bilayers, showing that it can perturb membranes and insert into bilayers depending on the lipid composition and peptide concentration.

Data regarding the sequence and properties of this compound are crucial for its characterization.

PropertyValueSource
SequenceGLLDIVKKVIGAFGSL-NH2 researchgate.netresearchgate.net
Length16 amino acids researchgate.net
Net Charge (pH 7)+2 researchgate.net
C-terminusAmidated researchgate.net
StructureAlpha-helical (in certain environments)

Further characterization involves assessing its biological activities. This compound acts as a moderate antibacterial peptide, primarily affecting Gram-positive bacteria such as Staphylococcus aureus by forming selective ion pores. researchgate.net Studies have also investigated its interaction with model bacterial membranes.

Chemical Synthesis and Analogues Development

Solid-Phase Peptide Synthesis Methodologies for Aurein (B1252700) 2.2

Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for the synthesis of Aurein 2.2 and its variants. The Fmoc (9-fluorenylmethoxycarbonyl) chemistry strategy is commonly employed for this purpose. researchgate.netsciforum.netmdpi.com This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Typically, the synthesis is carried out using automated peptide synthesizers. mdpi.comcore.ac.uk Rink amide or Wang resins are often used as the solid support, particularly to obtain peptides with an amidated C-terminus, which is important for this compound activity. core.ac.uk Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), in conjunction with bases like DIPEA (N,N-diisopropylethylamine), are utilized to facilitate the formation of peptide bonds between the incoming Fmoc-protected amino acid and the peptide chain on the resin. Double coupling steps may be employed to ensure efficient amino acid incorporation, especially for the first residue attached to the resin. core.ac.uk

Purification Techniques for Synthetic this compound and Variants

Following SPPS, the crude peptide product contains the desired peptide along with truncated sequences and other impurities. Purification is a critical step to obtain highly pure peptide for structural and functional studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique used for purifying synthetic this compound and its analogues. sciforum.netmdpi.comcore.ac.uk

Preparative RP-HPLC is typically performed using a C4 or C18 stationary phase column and a linear gradient of mobile phases, commonly consisting of water and acetonitrile (B52724), both containing a small percentage of trifluoroacetic acid (TFA). sciforum.netmdpi.comcore.ac.uk TFA acts as an ion-pairing agent, which helps in the separation of peptides based on their hydrophobicity, and also as a protonating agent. novoprolabs.com The elution of the peptide is monitored by UV detection, usually at a wavelength of 220 nm. core.ac.uk Fractions corresponding to the desired peptide are collected and then lyophilized to obtain the purified peptide in solid form. mdpi.com The purity of the synthesized peptides is typically assessed by analytical HPLC and their identity confirmed by mass spectrometry, such as MALDI-TOF MS. mdpi.com

Rational Design Principles for this compound Analogues

Rational design principles are applied to modify the sequence of this compound to develop analogues with improved properties, such as enhanced antimicrobial activity, reduced toxicity, or increased stability. These modifications are often guided by an understanding of the structure-activity relationships of this compound, including the importance of its α-helical structure, charge distribution, and hydrophobic moment for membrane interaction. nih.govmdpi.com

Site-directed mutagenesis and amino acid substitutions are fundamental approaches in the rational design of this compound analogues. This involves replacing specific amino acid residues in the native sequence with different amino acids to investigate the role of those positions in peptide activity and structure. core.ac.uknih.govmeasurebiology.orguni-hamburg.de

For this compound, studies have investigated the importance of specific residues, such as leucine (B10760876) at position 13. mdpi.comnih.gov Substituting Leu-13 with other hydrophobic residues like Alanine, Phenylalanine, or Valine has been explored to understand the impact on structure and activity. nih.gov Additionally, enriching analogues with arginine and tryptophan residues has been a strategy to enhance electrostatic interactions with bacterial membranes and improve peptide-lipid interactions, potentially leading to increased activity. nih.govresearchgate.net For example, peptide 73, a derivative of truncated this compound, was designed with arginine and tryptophan substitutions. researchgate.netacs.org

Truncation strategies involve the removal of amino acid residues from either the N-terminus or C-terminus of this compound to assess the importance of these regions for its activity and structure. Studies have shown that truncation of the C-terminus of this compound by a few residues, such as three amino acids (resulting in this compoundΔ3), may not significantly affect its antimicrobial activity. mdpi.comacs.org However, more extensive C-terminal truncations can reduce the peptide's ability to insert into lipid bilayers.

Conversely, truncation of the N-terminus of this compound has been reported to lead to a loss of antimicrobial activity, while potentially conferring immunomodulatory properties. mdpi.com This suggests that the N-terminus is crucial for the antimicrobial function of the peptide. The length of the peptide is also a critical factor, as excessively truncated peptides may not adopt the necessary ordered conformation (e.g., α-helix) required for membrane perturbation and activity.

The incorporation of non-proteinogenic amino acids (npAAs) into peptide sequences is a strategy to introduce novel functionalities or enhance desired properties that are not possible with the 20 standard amino acids. wikipedia.org While the provided search results primarily discuss the incorporation of npAAs in the context of Aurein 1.2 analogues, the principle is applicable to this compound design.

Replacing standard amino acids with npAAs can influence peptide stability, proteolytic resistance, conformation, and interactions with target membranes. For instance, substituting lysine (B10760008) residues with non-proteinogenic diamino acids like ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap) has been explored in other aurein peptides to investigate the impact of side-chain length and the distance of the amino group from the peptide backbone on biological activity. This approach can lead to analogues with increased potency and altered activity spectra.

Modifying peptides by using D-amino acids or creating retro-inverso analogues are strategies often employed to increase resistance to proteolytic degradation and potentially improve bioavailability and stability in biological environments. acs.org

Studies on this compound have included the investigation of D-amino acid counterparts and retro-inverso versions of truncated analogues, such as peptide 73. acs.org For example, D-73 (a D-amino acid analogue of peptide 73) and RI-73 (a retro-inverso analogue of peptide 73) have been synthesized and evaluated. acs.org These modifications can impact the peptide's activity and behavior in vivo, as seen with the aggregation of unformulated D-enantiomers and the differing in vivo activity compared to the parent peptide. acs.org

Structural Elucidation and Conformational Analysis

Determination of Secondary Structural Elements

In aqueous solution, Aurein (B1252700) 2.2 typically exists in a disordered or random coil conformation. However, upon interaction with membrane-mimicking environments, it undergoes a conformational change, predominantly adopting an alpha-helical structure .

Alpha-Helical Propensity in Membrane-Mimicking Environments

Aurein 2.2 exhibits a strong propensity to form alpha-helical structures in the presence of membrane mimetics such as trifluoroethanol (TFE) and various lipid vesicles ubc.ca. Studies using circular dichroism (CD) spectroscopy have shown that the peptide transitions from a random coil in water to an alpha-helix upon addition of TFE or lipid vesicles composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG) ubc.ca. The formation of the alpha-helical structure is considered essential for its interaction with and perturbation of bacterial membranes . The helical structure results in an amphipathic molecule with distinct hydrophobic and hydrophilic faces, facilitating its insertion into the lipid bilayer . The extent of alpha-helicity can be influenced by the composition of the membrane mimetic, with some studies indicating greater helical content in the presence of specific lipid mixtures like POPE/POPG compared to others researchgate.netcore.ac.uk.

Advanced Spectroscopic Techniques for Structural Characterization

A range of spectroscopic methods have been employed to provide detailed insights into the structure and membrane interaction of this compound.

Solution-State Nuclear Magnetic Resonance Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution or in the presence of membrane mimetics like micelles or small unilamellar vesicles (SUVs) doi.org. Solution NMR studies on this compound in the presence of 25% TFE have confirmed its helical structure novoprolabs.com. This technique provides residue-specific information about the peptide's conformation and dynamics, helping to elucidate how it folds and interacts with its environment doi.org.

Solid-State 31P Nuclear Magnetic Resonance Spectroscopy

Solid-state 31P NMR spectroscopy is particularly useful for studying the interaction of peptides with lipid bilayers, providing information about the perturbation of lipid headgroups . Studies using solid-state 31P NMR on mechanically aligned lipid bilayers containing this compound have demonstrated that the peptide significantly perturbs the lipid headgroups in a manner dependent on both the peptide concentration and the lipid composition ubc.ca. This perturbation is indicative of the peptide inserting into or otherwise disrupting the membrane structure, consistent with its proposed mechanisms of action like pore formation .

Circular Dichroism Spectroscopy (Solution and Oriented)

Oriented CD (OCD) spectroscopy provides additional information about the orientation and insertion of peptides within aligned lipid bilayers ubc.ca. OCD studies on this compound in model membranes have revealed that the peptide's insertion profile is dependent on the peptide-to-lipid ratio and the lipid composition ubc.caubc.ca. At low peptide concentrations, this compound may be surface-adsorbed, while at higher concentrations, it tends to insert into the bilayer ubc.caubc.ca. OCD data, often correlated with solid-state NMR results, helps to build a comprehensive picture of how this compound interacts with and orients itself within the membrane environment core.ac.uk.

Secondary Structure Content of this compound in Different Environments (Illustrative Data)

EnvironmentSecondary Structure Predominantly ObservedKey Spectroscopic TechniqueReference
Aqueous SolutionRandom CoilSolution CD, Solution NMR ubc.ca
25% TFEAlpha-HelixSolution CD, Solution NMR novoprolabs.com
DMPC SUVsAlpha-HelixSolution CD
1:1 DMPC/DMPG SUVsAlpha-HelixSolution CD
1:1 POPC/POPG BilayersAlpha-HelixSolution CD ubc.ca
1:1 CL/POPG BilayersAlpha-HelixSolution CD core.ac.uk
1:1 POPE/POPG BilayersAlpha-Helix (Higher Content)Solution CD researchgate.netcore.ac.uk

Conformational Dynamics in Different Lipid Environments

The conformational dynamics of this compound are significantly influenced by the surrounding lipid environment. The peptide's interaction with lipid bilayers, and consequently its mechanism of action, is dependent on the specific lipid composition and the physical properties of the membrane, such as hydrophobic thickness and the content of negatively charged lipids. researchgate.netubc.ca

Interactions with Phosphatidylcholine and Phosphatidylglycerol Model Membranes

Studies investigating the interaction of this compound with model membranes composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG) have revealed key insights into its behavior. In mixtures of PC and PG, this compound adopts an α-helical structure. ubc.ca The extent of helical content can vary depending on the specific lipid mixture. For instance, solution CD results showed that this compound demonstrated a greater helical content in the presence of POPE/POPG membranes compared to POPC/POPG or CL/POPG membranes. researchgate.net

The presence of negatively charged lipids like phosphatidylglycerol is important for the interaction of cationic antimicrobial peptides like this compound with membranes, likely due to electrostatic interactions. researchgate.net Studies using oriented CD and 31P NMR have shown that this compound can perturb the lipid headgroups in both DMPC/DMPG and POPC/POPG bilayers. ubc.ca The nature of this perturbation can differ based on the lipid composition. In DMPC/DMPG bilayers, the perturbation can lead to micellization, while in POPC/POPG bilayers, it may result in the formation of distorted toroidal pores or localized membrane aggregates. ubc.ca

Calcein (B42510) release assays have shown that this compound induces membrane leakage in liposomes composed of DMPC/DMPG and POPC/POPG, with more severe leakage observed in DMPC/DMPG liposomes. ubc.ca this compound also induced higher calcein release compared to Aurein 2.3 and a C-terminal analog of Aurein 2.3 from POPC/POPG liposomes. ubc.ca

Influence of Membrane Bilayer Thickness on Peptide Conformation

Membrane bilayer thickness plays a significant role in the interaction and conformational behavior of this compound. Studies comparing interactions with DMPC/DMPG and POPC/POPG membranes, which differ in hydrophobic thickness, have highlighted this influence. researchgate.net

In DMPC/DMPG bilayers, which are thinner, this compound can induce nanomicelle formation. researchgate.net In contrast, in thicker POPC/POPG bilayers, this compound is more likely to disrupt the membrane via toroidal pore formation. researchgate.netresearchgate.net This suggests that the peptide can adjust its conformation and topology to the environment, and the lipid bilayer itself can also change shape and thickness in the presence of the peptide. researchgate.netresearchgate.net

Oriented circular dichroism data have shown that peptide insertion profiles are influenced by both the molar PG content and bilayer thickness. Aurein peptides were observed to be surface-adsorbed at low peptide concentrations in different lipid compositions but inserted into the membrane at higher concentrations. ubc.ca

Structural Alterations Induced by Sequence Modifications

Modifications to the amino acid sequence of this compound can lead to structural alterations that impact its interaction with membranes and its activity. Studies on variants of this compound have explored the importance of specific residues and terminal modifications. researchgate.net

A key difference between this compound and Aurein 2.3 is a single amino acid substitution at residue 13, where Leucine (B10760876) (Leu) in this compound is replaced by Isoleucine (Ile) in Aurein 2.3. This seemingly conservative mutation has been shown to lead to differences in membrane perturbation despite similar antimicrobial activity against certain bacteria.

Investigations into mutations at residue 13 (L13A, L13F, and L13V) and C-terminal truncations have provided further insights. Solution CD results indicated that the L13F mutation and truncation of the C-terminus by six residues resulted in decreased helical content in POPC/POPG SUVs at lower peptide concentrations. However, the L13A or L13V mutations and truncation by three residues showed little to no effect on the helical structure.

Oriented circular dichroism results demonstrated that only an extensive C-terminal truncation reduced the ability of the peptide to insert into lipid bilayers. 31P NMR spectroscopy showed that all tested mutant peptides disordered the lipid headgroups. These findings suggest that while the presence of a hydrophobic residue at position 13 is important for the structure and activity of this compound, the exact nature of the hydrophobic residue is less critical.

Truncation of the N-terminus can make this compound immunomodulatory, while truncation of three residues from the C-terminus has been reported to have no effect on its antimicrobial function. researchgate.net

Here is a summary of the effect of some sequence modifications on this compound's helical content at a 1:50 peptide/lipid ratio in POPC/POPG SUVs:

Peptide VariantHelical Content (%)
This compoundHigh (not specified exactly at 1:50 in this source, but generally high at sufficient concentration)
L13A Mutant96-98
L13V Mutant96-98
L13F Mutant53-66
This compound-Δ396-98
This compound-Δ653-66

This table illustrates that certain modifications, like the L13F mutation and the more extensive C-terminal truncation (Δ6), can significantly reduce the helical content of this compound in a membrane mimetic environment at a specific peptide concentration.

Mechanisms of Action at the Molecular and Cellular Level

Interaction Dynamics with Biological and Model Membranes

The initial contact and subsequent binding of Aurein (B1252700) 2.2 to bacterial membranes are critical steps that dictate its efficacy. These interactions are governed by the peptide's intrinsic properties and the membrane's physicochemical characteristics.

The action of Aurein 2.2 begins with its accumulation at the membrane surface, a process driven by a combination of electrostatic and hydrophobic interactions. mdpi.commdpi.com As a cationic peptide with a net positive charge of +2, it is electrostatically attracted to the negatively charged components abundant in bacterial membranes, such as phosphatidylglycerol (PG) lipids. mdpi.commdpi.commdpi.com Early research underscored the significance of these electrostatic interactions, demonstrating that the peptide's ability to perturb lipid bilayers is more accurately studied in model membranes containing anionic lipids (like PG) rather than those composed solely of neutral lipids like phosphatidylcholine (PC). mdpi.comsemanticscholar.org

Upon initial binding, this compound, which is largely unstructured in aqueous solution, adopts an α-helical conformation. mdpi.com This structure is amphipathic, meaning it has distinct hydrophobic and polar (hydrophilic) faces. The polar face, rich in positively charged residues, stabilizes the interaction with the negatively charged lipid headgroups. Simultaneously, the non-polar face promotes hydrophobic interactions, inserting into the fatty acyl chain core of the lipid bilayer. The amidation of the peptide's C-terminus is crucial as it enhances the net positive charge, thereby strengthening the electrostatic attraction to the bacterial membrane and stabilizing the helical structure at the interface. mdpi.comsemanticscholar.org

Research has shown that in model membranes composed of a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), this compound induces the formation of toroidal pores. mdpi.com However, when interacting with membranes made of a 1:1 mixture of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), its mechanism shifts to a detergent-like action that causes micellization. mdpi.com This difference is largely attributed to the hydrophobic thickness of the bilayers; POPC/POPG bilayers are thicker than DMPC/DMPG bilayers.

Further studies using membranes containing phosphatidylethanolamine (B1630911) (POPE), such as 1:1 POPE/POPG mixtures, revealed reduced peptide insertion and less disordering of lipid headgroups compared to its effects on POPC/POPG or cardiolipin (B10847521) (CL)/POPG bilayers. These findings highlight that the membrane environment is a critical determinant of the peptide's structural and functional behavior.

Table 1: Influence of Model Membrane Composition on the Mechanism of this compound

Model Membrane Composition (molar ratio)Primary Mechanism of ActionKey FindingsReference(s)
POPC/POPG (1:1)Toroidal Pore FormationThe hydrophobic mismatch between the peptide and the thicker bilayer favors the formation of toroidal pores. mdpi.com
DMPC/DMPG (1:1)Detergent-like/MicellizationIn thinner bilayers, the peptide acts like a detergent, solubilizing the membrane into micelles. mdpi.com
CL/POPG (1:1)Membrane Insertion and Headgroup DisorderingPeptide demonstrates similar membrane insertion and disordering effects as seen in POPC/POPG bilayers.
POPE/POPG (1:1)Reduced Membrane InsertionThe presence of POPE leads to decreased peptide insertion and less perturbation of the membrane at lower peptide concentrations.

Electrostatic and Hydrophobic Interactions with Lipid Bilayers

Membrane Permeabilization and Disruption Mechanisms

Following initial binding, this compound disrupts the membrane's barrier function through specific permeabilization mechanisms, leading to a fatal loss of cellular homeostasis.

One of the primary mechanisms of membrane disruption by this compound is the formation of toroidal pores. mdpi.commdpi.commdpi.com This model is distinct from the "barrel-stave" model. In the toroidal pore model, the peptides insert into the lipid bilayer and induce a high degree of positive curvature strain, causing the lipid monolayers to bend continuously from the upper to the lower leaflet. mdpi.commdpi.com The resulting aqueous channel is lined by both the inserted peptides and the polar headgroups of the lipid molecules. mdpi.commdpi.com

The formation of these pores is highly dependent on the membrane's properties. As noted, toroidal pores are preferentially formed in thicker membranes like POPC/POPG. This is thought to be a consequence of the hydrophobic mismatch between the length of the peptide's α-helix (approximately 24 Å) and the hydrophobic thickness of the POPC/POPG bilayer (approximately 39 Å). This mismatch makes a transmembrane insertion in a classic barrel-stave orientation energetically unfavorable, thus favoring the toroidal pore structure. These pores are often transient and dynamic. mdpi.comsemanticscholar.org

A key consequence of pore formation by this compound is the permeabilization of the membrane to specific ions. mdpi.com Studies have shown that the pores created are not large, non-specific ruptures in the membrane. This is evidenced by the observation that larger molecules like propidium (B1200493) iodide are not able to enter cells treated with this compound. Instead, the peptide forms smaller, ion-selective channels. mdpi.comsemanticscholar.org

This selective leakage disrupts the cell's ion homeostasis, leading to the depolarization of the cytoplasmic membrane and a rapid decrease in the cellular levels of ATP. mdpi.comsemanticscholar.org This loss of membrane potential and energy supply is a critical step in the bactericidal action of this compound.

Detailed analyses have revealed the specific ions that are translocated across the compromised membrane. This compound pores facilitate the selective leakage of certain intracellular ions, most notably the monovalent cation potassium (K+). mdpi.com In addition to potassium, the peptide also triggers the significant release of the divalent cations magnesium (Mg2+) and iron (Fe), and to some extent manganese (Mn). mdpi.com The disturbance of the gradients of these essential ions disrupts numerous cellular processes, contributing significantly to cell death.

Table 2: Ions Selectively Leaked from Bacillus subtilis by this compound

IonTypeEffect of this compoundReference(s)
Potassium (K+)Monovalent CationStrongly decreased intracellular concentration. mdpi.com
Magnesium (Mg2+)Divalent CationStrongly decreased intracellular concentration. mdpi.com
Iron (Fe)Divalent CationStrongly decreased intracellular concentration. mdpi.com
Manganese (Mn)Divalent CationDecreased intracellular concentration.

Compound Index

Ion-Selective Pore Generation and Leakage Profiles

Selective Translocation of Divalent Cations (e.g., Mg2+, Fe2+)

This compound's interaction with the bacterial membrane leads to the formation of ion-selective pores. nih.gov These pores are not large, unspecific channels, but rather exhibit selectivity for certain ions. nih.gov Studies have demonstrated that this compound facilitates the leakage of specific divalent and monovalent cations from the bacterial cytoplasm. researchgate.netmdpi.comresearchgate.net

Global element analysis of Bacillus subtilis following treatment with this compound revealed a significant reduction in the intracellular concentrations of key metal ions. nih.gov This indicates that the peptide specifically triggers the release of these ions, thereby disrupting the cell's crucial ionic balance. nih.gov The primary ions affected are potassium (K+), magnesium (Mg2+), and iron (Fe2+). nih.govresearchgate.netmdpi.com This targeted disruption of cellular ion homeostasis is a fundamental aspect of its mechanism of action. nih.gov

IonEffect of this compound Treatment on Intracellular ConcentrationReference
Potassium (K+) Strong Decrease nih.gov
Magnesium (Mg2+) Strong Decrease nih.gov
Iron (Fe2+) Strong Decrease nih.gov
Manganese (Mn2+) Strong Decrease nih.gov

Membrane Depolarization and Transmembrane Potential Alterations

A direct consequence of the ion leakage induced by this compound is the rapid depolarization of the bacterial cytoplasmic membrane. nih.gov The efflux of positive ions disrupts the established electrochemical gradient, leading to a collapse of the transmembrane potential. mdpi.com This disruption is a critical event in the peptide's bactericidal cascade.

Experiments utilizing the membrane potential-sensitive fluorescent dye DiSC₃(5) have confirmed this compound's potent depolarizing activity against intact Staphylococcus aureus cells. Notably, this compound demonstrated a greater capacity for membrane depolarization than its close relative, Aurein 2.3, and the well-known membrane-perturbing antibiotic gramicidin (B1672133) S. This membrane permeabilization and subsequent depolarization also lead to a decline in cellular ATP levels, as the energy supply of the cell is compromised, ultimately contributing to cell death. nih.gov

Investigation of Non-Membrane Perturbing Mechanisms for Analogues

In the pursuit of more potent antimicrobial agents, analogues of this compound have been developed that operate via mechanisms distinct from the parent peptide. Research into arginine- and tryptophan-rich analogues, specifically designated peptide 73 and peptide 77, revealed enhanced bactericidal efficacy compared to this compound. researchgate.net

Crucially, detailed mechanistic studies involving oriented circular dichroism (OCD) and various leakage assays demonstrated that these analogues did not function by perturbing the cell membrane. researchgate.net This finding marked a significant shift in understanding, indicating that the enhanced activity of these specific analogues was not due to improved pore formation or membrane disruption. Instead, the evidence strongly suggests that these peptides act as cell-penetrating peptides (CPPs) that translocate across the bacterial membrane to engage with intracellular targets. researchgate.net

PeptidePrimary MechanismMembrane PerturbationReference
This compound Forms selective ion poresYes nih.govresearchgate.net
Peptide 73 (Analogue) Intracellular targetingNo researchgate.net
Peptide 77 (Analogue) Intracellular targetingNo researchgate.net

Modulation of Cellular Homeostasis

This compound fundamentally disrupts cellular homeostasis, primarily through its action on the cell membrane. By forming ion-selective pores, it directly alters the ionic homeostasis of the bacterium, causing a significant efflux of essential ions like Mg2+ and Fe2+. nih.gov This loss of ions, coupled with the collapse of the transmembrane potential, cripples the cell's ability to regulate its internal environment and manage energy production. nih.gov

Beyond ionic and energy homeostasis, this compound can also affect the physical organization of the membrane itself. Biophysical studies using small-angle neutron and X-ray scattering (SANS/SAXS) have shown that the peptide can induce substantial restructuring and growth of lipid domains within model membranes. This perturbation of the membrane's lateral domain structure represents another level at which the peptide disrupts cellular homeostasis, potentially affecting the function of membrane-associated proteins and processes.

Structure Activity Relationship Sar Investigations

Correlating Amino Acid Sequence Variations with Biological Activity

The specific arrangement and identity of amino acids within the Aurein (B1252700) 2.2 sequence are critical determinants of its activity and interaction with bacterial membranes. nih.gov Studies involving modifications to the sequence, such as amino acid substitutions and truncations, have shed light on the functional importance of different regions of the peptide. ubc.canih.gov

Importance of Specific Residues (e.g., Leucine (B10760876) at Position 13)

Single amino acid substitutions in Aurein 2.2 can have a significant impact on its structure and activity. A notable example is the difference between this compound and Aurein 2.3, which varies by only one residue at position 13: Leucine (Leu) in this compound and Isoleucine (Ile) in Aurein 2.3. nih.gov While both peptides exhibit similar minimal inhibitory concentrations (MICs) against Staphylococcus aureus, this compound induces greater membrane leakage. nih.gov Investigations into mutants at position 13, such as L13A, L13F, and L13V, suggest that the presence of a hydrophobic residue at this position is important for structure and activity, although the specific hydrophobic amino acid may be less critical. nih.gov The L13F mutation, for instance, resulted in decreased helical content. nih.gov

Here is a summary of the impact of residue 13 mutations:

Peptide Residue at Position 13 Antimicrobial Activity (S. aureus MIC) Helical Content (Solution CD) Membrane Insertion (OCD) Membrane Perturbation (31P NMR) Membrane Leakage (S. aureus DiSC35)
This compound Leu Similar to Aurein 2.3 nih.gov High nih.gov Inserts readily ubc.ca Disorders headgroups nih.gov Greater than Aurein 2.3 nih.gov
Aurein 2.3 Ile Similar to this compound nih.gov High nih.gov Inserts readily ubc.ca Disorders headgroups nih.gov Less than this compound nih.gov
This compound L13A Ala Not considerably affected nih.gov Little to no effect nih.gov Not significantly reduced nih.gov Disorders headgroups nih.gov Discussed in relation to activity nih.gov
This compound L13F Phe Discussed in relation to activity nih.gov Decreased nih.gov Not significantly reduced nih.gov Disorders headgroups nih.gov Discussed in relation to activity nih.gov
This compound L13V Val Not considerably affected nih.gov Little to no effect nih.gov Not significantly reduced nih.gov Disorders headgroups nih.gov Discussed in relation to activity nih.gov

Impact of C-Terminal and N-Terminal Truncations

Truncations at either the N- or C-terminus of this compound can significantly alter its biological profile. Truncation of the N-terminus has been shown to result in a loss of antimicrobial activity, while interestingly conferring immunomodulatory properties to the peptide. mdpi.comubc.caresearchgate.net

Studies on C-terminal truncations have investigated the importance of this region, which includes residue 13. nih.gov Truncating the last three residues (this compound-Δ3) did not substantially affect the antimicrobial activity or the peptide's ability to insert into lipid bilayers, suggesting that the segment Gly14-Ser15-Leu16 is not essential for antimicrobial activity. nih.gov However, a more extensive truncation of six residues from the C-terminus (this compound-Δ6), which removes residue 13, resulted in decreased helical content and reduced the peptide's ability to insert into lipid bilayers. nih.gov This indicates that while a short C-terminal truncation is tolerated, more extensive removal of residues, particularly those including position 13, negatively impacts the peptide's structure and membrane interaction. nih.gov

Here is a summary of the impact of C-terminal truncations:

Peptide C-Terminal Truncation Residue 13 Status Antimicrobial Activity (S. aureus MIC) Helical Content (Solution CD) Membrane Insertion (OCD) Membrane Perturbation (31P NMR)
This compound None Present - nih.gov High nih.gov Inserts readily ubc.ca Disorders headgroups nih.gov
This compound-Δ3 Last 3 residues Present (last) Identical to this compound nih.gov Little to no effect nih.gov Little to no effect nih.gov Disorders headgroups nih.gov
This compound-Δ6 Last 6 residues Removed Discussed in relation to activity nih.gov Decreased nih.gov Reduced ability to insert nih.gov Disorders headgroups nih.gov

Influence of Peptide Charge and Hydrophobic Moment on Efficacy

The net charge and hydrophobic moment of an antimicrobial peptide are key physicochemical properties that influence its interaction with bacterial membranes and, consequently, its efficacy. researchgate.net this compound has a net charge of +2, primarily due to the presence of Lysine (B10760008) residues at positions 7 and 8. nih.gov The amidated C-terminus also contributes to the positive charge and enhances electrostatic interactions with negatively charged bacterial membranes, stabilizing the helical structure at the membrane interface.

Studies on this compound analogues have explored the impact of altering the charge and hydrophobic moment. researchgate.net For example, peptides enriched in arginine and tryptophan residues, which increase the net positive charge and hydrophobic moment, have shown improved antibacterial activity compared to the parent peptide. researchgate.net However, such modifications can also lead to increased cytotoxicity. researchgate.net This highlights the delicate balance between charge, hydrophobicity, and selective toxicity in the design of potent and safe AMPs. researchgate.net

The interaction of this compound with lipid bilayers is influenced by electrostatic interactions, particularly with negatively charged lipids like phosphatidylglycerol (PG). researchgate.netmdpi.com The type of pore formed by this compound can depend on the lipid composition and the hydrophobic thickness of the bilayer. researchgate.netmdpi.com

Engineering Enhanced Activity Through Sequence Optimization

Rational design and sequence optimization have been employed to develop this compound analogues with improved antimicrobial properties. ubc.caacs.org This involves making targeted substitutions or modifications to the amino acid sequence based on SAR insights. ubc.caacs.org

One approach has been to substitute basic and hydrophobic residues with arginine and tryptophan, respectively. Arginine facilitates electrostatic interactions with the bacterial membrane, while tryptophan mediates peptide-lipid interactions. A library of this compound-Δ3 derivatives with such substitutions yielded peptides with enhanced activity against S. aureus. ubc.ca For instance, peptide 73, a derivative of this compound-Δ3, showed enhanced antimicrobial activity. ubc.caacs.orgfigshare.com Further modifications, such as the synthesis of D-enantiomeric (D-73) and retro-inverso (RI-73) versions of peptide 73, maintained similar antimicrobial activity. ubc.cafigshare.com Conjugation of these optimized peptides to polymers like hyperbranched polyglycerols (HPG) has also been explored to improve their therapeutic index and stability. mdpi.comacs.org

Template-based peptide design, using this compound as a starting point, has also been used to generate novel AMPs with improved properties. By computationally morphing the this compound sequence, researchers have designed chimeric peptides with activity against resistant bacterial and fungal pathogens while exhibiting low toxicity to human cells.

Here is a table summarizing some engineered this compound derivatives and their activity:

Peptide Parent Peptide Modifications Key Features Antimicrobial Activity (S. aureus MIC) Hemolytic Activity
This compound - Natural sequence Net charge +2, Amidated C-terminus researchgate.netresearchgate.netnih.gov - nih.gov -
This compound-Δ3 This compound C-terminal truncation (last 3 residues) nih.gov Retains net charge nih.gov Identical to this compound nih.gov -
Peptide 73 This compound-Δ3 Enriched in Arg and Trp researchgate.net Increased charge and hydrophobic moment researchgate.net Enhanced (2-8 fold vs this compoundΔ3) ubc.caacs.orgfigshare.com Higher researchgate.net
D-73 Peptide 73 D-enantiomers ubc.cafigshare.com Improved stability researchgate.net Similar to Peptide 73 ubc.cafigshare.com Higher researchgate.net
RI-73 Peptide 73 Retro-inverso sequence ubc.cafigshare.com Improved stability researchgate.net Similar to Peptide 73 ubc.cafigshare.com Higher researchgate.net
Peptide 73c Peptide 73 Cysteine added at C-terminus acs.orgfigshare.com Allows for conjugation acs.orgfigshare.com Superior to Peptide 73 (in micelles) acs.orgfigshare.com Reduced (in micelles) acs.orgfigshare.com
Chimeric Peptides Aurein 2.2d2 Sequence morphing with Klk14 Conserves helical structure Broad-spectrum activity Low toxicity

Compound Names and PubChem CIDs

Advanced Research Methodologies for Mechanistic Studies

Biophysical Techniques for Membrane Interaction Analysis

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is utilized to study the secondary structure of Aurein (B1252700) 2.2 and detect conformational changes upon interaction with model membranes. FTIR can reveal alterations in the peptide's α-helical content or the presence of other structural elements when it is in the presence of lipids ubc.canih.gov. Additionally, FTIR allows for the observation of changes in the vibrational bands of lipid functional groups, such as C=O and PO₂⁻, providing information on how the peptide-lipid interaction affects membrane integrity and organization . Studies using FTIR have shown that Aurein 2.2 undergoes conformational changes in the presence of model membranes, and strong interactions have been observed with certain lipid systems .

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution, such as liposomes or vesicles used as model membranes. By observing changes in the hydrodynamic radius of lipid vesicles upon the addition of this compound, researchers can infer peptide-induced aggregation, fusion, or disruption of the vesicles. DLS data can complement other techniques by confirming interactions and indicating potential changes in the size and stability of membrane structures in the presence of the peptide conicet.gov.ar.

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) provides high-resolution topographical images of membrane surfaces and can visualize the morphological changes induced by this compound interaction. AFM allows for the direct observation of membrane perturbation, such as pore formation, surface roughening, or peptide aggregation on the membrane surface . Studies using AFM have shown changes in the surface roughness of lipid rafts in the presence of Aurein, suggesting alterations in membrane morphology due to peptide interaction .

Differential Scanning Calorimetry (DSC) for Lipid Chain Perturbation

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermotropic phase behavior of lipid membranes. DSC measures the heat absorbed or released by a sample as it is heated or cooled, allowing for the determination of lipid phase transition temperatures (e.g., the main transition from gel to liquid crystalline phase). The interaction of peptides like this compound with lipid bilayers can perturb the packing of lipid acyl chains, leading to shifts, broadening, or disappearance of these phase transition peaks in the DSC thermogram researchgate.netnih.gov. DSC experiments with this compound and model membranes, such as DMPC/DMPG liposomes, have shown that the peptide can disrupt the phase structure of the lipid membranes, indicated by changes in the transition peak temperatures . For instance, in the presence of this compound, the transition peak of DMPC/DMPG liposomes shifted to a slightly higher temperature .

Model Membrane (Lipid Composition) Peptide/Lipid Molar Ratio (P/L) Effect on Phase Transition Temperature Reference
DMPC/DMPG (1:1) 1:15 Shifted to a slightly higher temperature
POPC/POPG (1:1) 1:15 Shifted to a slightly higher temperature

Cellular Assays for Membrane Integrity and Function

Beyond model membrane studies, cellular assays are crucial for assessing the effects of this compound on the integrity and function of live bacterial cell membranes. These assays can directly measure membrane depolarization, leakage of intracellular components, or other indicators of membrane damage in a biological context.

DiSC₃(5) Assay for Membrane Potential Dissipation

The DiSC₃(5) (3,3′-dipropylthiadicarbocyanine iodide) assay is a common method used to measure changes in bacterial membrane potential. DiSC₃(5) is a fluorescent dye that accumulates in the polarized membrane of bacterial cells, leading to self-quenching of its fluorescence. Upon membrane depolarization, the dye is released into the surrounding medium, resulting in an increase in fluorescence intensity chalmers.se. The DiSC₃(5) assay is used to determine if this compound disrupts the transmembrane potential of bacterial cells, which is a key indicator of membrane damage and a common mechanism for antimicrobial peptides . Studies have shown that this compound can perturb the lipid membranes of intact S. aureus as measured by the DiSC₃(5) assay, indicating its ability to dissipate membrane potential researchgate.netresearchgate.net.

Pyranine and Calcein (B42510) Release Assays for Membrane Permeabilization

Pyranine and calcein release assays are widely used techniques to assess the ability of peptides like this compound to permeabilize lipid vesicles, serving as models for biological membranes. These assays typically involve preparing liposomes (synthetic lipid vesicles) encapsulating a self-quenching concentration of a fluorescent dye, such as calcein or pyranine. When the membrane remains intact, the high concentration of the encapsulated dye leads to fluorescence quenching. Upon addition of a membrane-disrupting peptide, pores or defects are formed in the lipid bilayer, allowing the dye to leak out into the surrounding medium. As the dye concentration decreases upon release, the self-quenching is relieved, resulting in an increase in fluorescence intensity, which can be monitored over time.

Studies utilizing calcein release assays have demonstrated that this compound induces membrane leakage in liposomes composed of various lipid mixtures. For instance, this compound-induced membrane leakage was found to be more pronounced in liposomes mimicking bacterial membranes (e.g., composed of dimyristoylphosphatidylcholine/dimyristoylphosphatidylglycerol (DMPC/DMPG)) compared to those mimicking mammalian membranes (e.g., composed of palmitoyl-oleoyl-phosphatidylcholine/palmitoyl-oleoyl-phosphatidylglycerol (POPC/POPG)). This suggests a degree of selectivity towards bacterial-like membranes. Furthermore, comparisons with related peptides like Aurein 2.3 have shown that this compound can induce higher calcein release under certain lipid compositions.

Pyranine assays have also been employed to study the membrane interactions of this compound and its analogs, particularly in assessing ion translocation and membrane depolarization. These assays provide insights into the functional consequences of membrane permeabilization, such as the disruption of ion gradients critical for bacterial cell viability.

Proteomic Profiling for Cellular Stress Response Analysis

Proteomic profiling, the large-scale study of proteins, is a valuable tool for understanding the complex cellular responses triggered by antimicrobial peptides like this compound. By analyzing changes in protein abundance, modification, or localization within a cell after exposure to the peptide, researchers can gain insights into the cellular pathways affected and the stress responses activated.

One study investigating the mechanism of action of this compound and Aurein 2.3 in Bacillus subtilis utilized proteomic profiling to examine the bacterial stress response. The findings indicated that the cell envelope is the primary target for both peptides. Upon treatment with aureins, the study observed membrane depolarization and a decrease in cellular ATP levels. Global element analysis further revealed a significant decrease in the intracellular concentrations of certain metal ions, including potassium, magnesium, iron, and manganese, suggesting that the peptides induce selective ion leakage. Aureins did not permeabilize the cell membrane to propidium (B1200493) iodide, indicating the formation of small, selective pores rather than large, non-specific ones. These proteomic insights, coupled with ion leakage data, support a mechanism where this compound acts by forming small pores, disrupting membrane potential, and disturbing cellular ion homeostasis, ultimately leading to cell death.

Computational Approaches in Peptide Design and Prediction

Computational methods play an increasingly important role in the study and design of antimicrobial peptides, including those derived from this compound. These approaches can help predict peptide properties, analyze structure-activity relationships, and guide the design of novel peptides with improved efficacy or specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the structural and physicochemical properties of a series of compounds to their biological activity. In the context of this compound and its analogs, QSAR modeling has been used to identify molecular descriptors that are predictive of antimicrobial activity and selectivity.

Helical Wheel Projections and Molecular Dynamics Simulations

Helical wheel projections are a simple yet informative visualization tool used to represent the amino acid sequence of a peptide in an alpha-helical conformation. This projection highlights the distribution of hydrophobic and hydrophilic residues along the helix, allowing for the visual identification of amphipathic regions, which are characteristic of many membrane-acting peptides like this compound. Helical wheels are valuable in the design of new peptides by allowing researchers to predict how amino acid substitutions might alter the amphipathicity and, consequently, the membrane interaction of the peptide.

Modification Strategies for Enhanced Properties

Peptide Conjugation to Polymers

Conjugating antimicrobial peptides like Aurein (B1252700) 2.2 to polymers is a widely used strategy to improve their pharmacokinetic and pharmacodynamic profiles. This approach can lead to increased circulation half-life, reduced aggregation, decreased immunogenicity, and lower toxicity.

Poly(ethylene glycol) (PEG), a highly biocompatible polymer, has been extensively used for conjugating proteins and peptides to enhance their in vivo efficacy and blood circulation. nih.govacs.org PEGylation of Aurein 2.2 or its derivatives has been investigated as a means to improve biocompatibility and facilitate delivery. For instance, DSPE-PEG2000 micelles have been utilized as a delivery vehicle for AMPs derived from this compound. mdpi.comacs.org Encapsulation within these PEGylated phospholipid micelles showed marked improvement in the hemolytic activity and cytotoxicity of the peptides, alongside reduced aggregation. mdpi.comacs.org In a murine cutaneous abscess model, formulated peptide derivatives of this compound within pegylated micelles demonstrated superior activity in reducing abscess size and bacterial loads compared to the parent peptide. acs.org While PEGylation can reduce toxicity and aggregation, it may also lead to decreased direct antimicrobial activity compared to the unconjugated peptide. mdpi.com Studies on other aurein isoforms with short PEG chains suggest the potential for optimizing PEG length to improve performance. PEGylation can be achieved by conjugating the peptide to PEG via methods such as the addition of a cysteine residue to the N- or C-terminus. acs.orgresearchgate.net

Hyperbranched polyglycerol (HPG) has emerged as a promising alternative to PEG for bioconjugation due to its excellent biocompatibility, numerous functional groups for conjugation, and tunable properties. nih.govacs.org The conjugation of this compound to high molecular weight HPG has been reported as a strategy to yield antimicrobials with improved properties. nih.govacs.org Research indicates that HPG conjugation significantly improves the biocompatibility of this compound derivatives in vitro, reducing toxicity to mammalian cells and red blood cells and exhibiting favorable blood properties compared to the unconjugated peptide. nih.govacs.orgmdpi.comnih.gov

Studies have explored conjugating this compound and its derivatives to HPG of different molecular weights and varying numbers of peptides per polymer. nih.govmdpi.comnih.gov These investigations highlight that the size of the conjugates and the peptide density influence both the biocompatibility and antimicrobial activity. nih.gov While HPG conjugation can lead to a decrease in antimicrobial activity against bacteria like S. aureus and S. epidermidis, this reduction is often less pronounced than that observed with some PEGylated AMPs. mdpi.comnih.gov This decrease in activity might be attributed to interactions between the peptide and the polymer or changes in peptide folding. mdpi.com Despite the potential decrease in activity, HPG-conjugated this compound derivatives have demonstrated resistance to trypsin degradation, suggesting improved stability. mdpi.comnih.gov

Detailed research findings on the impact of HPG conjugation on the minimum inhibitory concentration (MIC) of this compound against S. aureus and S. epidermidis have been reported.

Conjugate TypeMIC (S. aureus, µg/mL)MIC (S. epidermidis, µg/mL)
Unconjugated this compound1632
HPG-conjugated this compound110120

Data derived from research on HPG conjugation of this compound.

Poly(ethylene glycol) (PEG) Conjugation

Functionalization for Targeted Delivery (General Concepts)

Functionalization strategies for targeted delivery aim to concentrate this compound at the site of infection, minimizing systemic exposure and potential off-target effects. While specific targeting ligands for this compound are still an area of research, general concepts explored for AMP delivery can be applied. As mentioned earlier, PEGylated phospholipid micelles (DSPE-PEG2000) serve as a delivery vehicle, improving the localization and reducing the toxicity of this compound derivatives. mdpi.comacs.org Another approach involves incorporating enzymatic cleavage sequences into polymer-peptide conjugates that are recognized by enzymes overexpressed at infection or inflammation sites, such as matrix metalloproteinases (MMPs). researchgate.net This allows for the controlled release of the active peptide specifically at the target location. researchgate.net The use of nanoparticles as carriers for AMPs is also a general strategy being explored to improve half-life and enable targeted delivery, which could be relevant for this compound. Aptamers, which are nucleic acid ligands with high binding affinity to specific targets, have been used to functionalize nanostructures for targeted delivery of other antimicrobial agents, suggesting a potential route for directing this compound conjugates to bacterial pathogens or infected tissues. mdpi.com

Future Research Directions and Translational Perspectives

Elucidating Underexplored Mechanisms of Action

While Aurein (B1252700) 2.2 is understood to primarily target bacterial membranes, forming ion-selective pores and causing membrane permeabilization, leading to cell death, there are still underexplored aspects of its mechanism. Research indicates that the interaction with bacterial membranes involves bilayer perturbation, and electrostatic interactions with lipids like phosphatidylglycerol are important. Although membrane interaction is a key mechanism, some analogues of Aurein 2.2 have shown activity consistent with cell-penetrating peptides targeting intracellular components, suggesting that non-membrane targets could be a significant, yet underexplored, aspect of this compound or its derivatives' activity. researchgate.net Future studies could focus on identifying and validating these potential intracellular targets and the specific pathways they influence. researchgate.net Further investigation into how this compound interacts with different bacterial membrane compositions beyond simple phosphatidylcholine/phosphatidylglycerol models is also warranted to fully understand its spectrum of activity and potential for resistance development. ubc.ca Understanding the precise structural changes this compound undergoes upon membrane interaction and how these changes relate to pore formation dynamics or intracellular translocation requires further detailed biophysical studies using techniques like solid-state NMR and advanced microscopy. researchgate.netubc.ca

Developing Novel Bioactive this compound Derivatives

The development of novel this compound derivatives is a significant area for future research, aiming to enhance its therapeutic properties, such as increased potency, reduced toxicity to mammalian cells, and improved stability. researchgate.netacs.org Modifications to the peptide sequence, including the incorporation of non-proteinogenic amino acids or the truncation and enrichment with specific residues like arginine and tryptophan, have shown promise in generating analogues with improved activity against bacteria and biofilms. researchgate.netacs.orgmdpi.com For instance, a truncated version of this compound (this compoundΔ3) and its derivatives, such as peptide 73, have demonstrated enhanced antibacterial activity and biofilm eradication capabilities. acs.org Conjugation with polymers like polyethylene (B3416737) glycol (PEG) or hyperbranched polyglycerol (HPG) is another strategy being explored to improve the therapeutic index and reduce toxicity and aggregation of this compound and its derivatives. acs.org Future research should focus on rational design strategies informed by a deeper understanding of structure-activity relationships, exploring a wider range of modifications, including D-amino acids and retro-inverso versions, and evaluating their efficacy and safety profiles in relevant in vivo models. acs.org The development of peptides with dual mechanisms, targeting both membranes and intracellular components, represents a promising direction for overcoming bacterial resistance. researchgate.net

High-Throughput Screening of this compound Analogues

High-throughput screening (HTS) is crucial for identifying novel this compound analogues with superior properties from large libraries of synthesized peptides. Advancements in peptide synthesis and screening technologies make it possible to rapidly assess the antimicrobial and other potential bioactivities (e.g., antibiofilm, immunomodulatory) of numerous this compound variants. Future research should leverage HTS to explore diverse modifications, including those affecting charge, hydrophobicity, and secondary structure, to identify candidates with optimized activity, reduced toxicity, and improved pharmacokinetic properties. ubc.cadur.ac.uk HTS can also be employed to screen for synergistic effects between this compound or its analogues and conventional antibiotics, potentially leading to combination therapies that could combat multidrug-resistant strains more effectively. mdpi.com Developing more sophisticated HTS assays that can simultaneously evaluate multiple parameters, such as bacterial killing kinetics, biofilm inhibition, and host cell toxicity, will be essential for efficient lead identification.

Integration of Omics Data for Systems-Level Understanding

Integrating various omics datasets (e.g., transcriptomics, proteomics, metabolomics) can provide a systems-level understanding of how this compound interacts with bacterial cells and host systems, revealing complex molecular mechanisms that are not apparent from single-omics studies. biorxiv.org Future research should integrate omics data to comprehensively map the bacterial responses to this compound exposure, identifying affected pathways and potential resistance mechanisms at a global level. Similarly, integrating omics data from host cells exposed to this compound or its derivatives can shed light on immunomodulatory effects and potential off-target interactions, aiding in the design of safer and more effective peptides. Advanced bioinformatics tools and machine learning algorithms are essential for analyzing these complex, high-dimensional datasets and extracting meaningful biological insights. biorxiv.org This integrated approach can facilitate the identification of biomarkers for predicting peptide efficacy or toxicity and uncover novel therapeutic targets or strategies based on the intricate interplay between this compound and biological systems.

Q & A

Basic Research Questions

Q. What are the standard assays for evaluating Aurein 2.2’s antimicrobial efficacy, and how should they be designed to ensure reproducibility?

  • Methodological Answer : Use broth microdilution or time-kill assays to determine minimum inhibitory concentrations (MICs). Ensure standardized inoculum preparation (e.g., 5 × 10⁵ CFU/mL) and include control strains (e.g., Staphylococcus aureus ATCC 25923). Replicate experiments ≥3 times, with technical triplicates, to account for biological variability. Document growth conditions (temperature, media) and statistical methods (e.g., mean ± SD) in the Materials and Methods section .
Key Parameters Example Protocol Reference Guidelines
Inoculum sizeAdjusted to 0.5 McFarland standard
Incubation time18–24 hours at 37°C
Positive controlsVancomycin (1 µg/mL)

Q. How should researchers characterize the structural stability of this compound under varying physiological conditions?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to assess secondary structure (α-helix, β-sheet) in mimic environments (e.g., 50% trifluoroethanol for membrane-like conditions). Use HPLC to monitor peptide purity post-incubation at 37°C in phosphate-buffered saline (PBS). Report retention times, column specifications, and buffer compositions in the Experimental section .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different cancer cell lines?

  • Methodological Answer : Perform orthogonal assays:

Fluorescence anisotropy to measure membrane fluidity changes.

Confocal microscopy with labeled this compound to track subcellular localization.

Proteomic profiling to identify differential protein binding partners.
Compare results using multivariate analysis (e.g., PCA) and contextualize findings with prior studies in the Discussion section, addressing variables like lipid composition or cell cycle phase .

Conflicting Factor Resolution Strategy Statistical Tool
Membrane cholesterol levelsCompare efficacy in cholesterol-depleted vs. enriched membranesTwo-way ANOVA
Cell line heterogeneityStratify data by genetic/phenotypic markers (e.g., EGFR status)Cluster analysis

Q. What experimental designs are optimal for studying this compound’s synergistic effects with conventional antibiotics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Define synergy (FICI ≤0.5), additivity (0.5–1), or antagonism (≥1). Include isobolograms and time-lapse viability curves. Validate with in vivo models (e.g., murine infection) using survival endpoints. Predefine exclusion criteria (e.g., outlier mortality >20%) and justify sample sizes via power analysis .

Methodological Best Practices

  • Data Reprodubility : Archive raw datasets (e.g., flow cytometry .fcs files, microscopy images) in repositories like Zenodo, citing DOIs in the Data Availability Statement .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines: report randomization, blinding, and euthanasia protocols (e.g., CO₂ asphyxiation followed by cervical dislocation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.